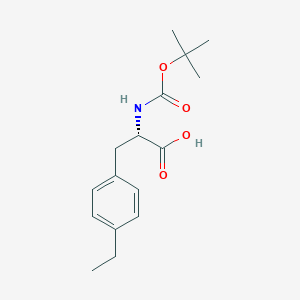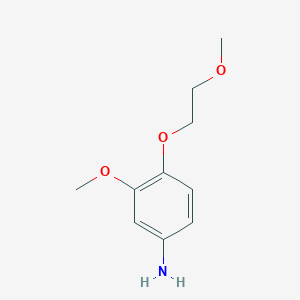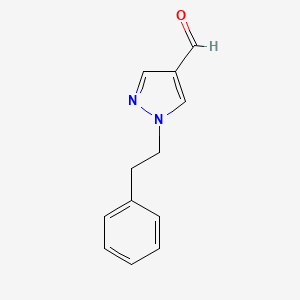
4-Iodo-3,6-dimethoxy-pyridazine
Übersicht
Beschreibung
4-Iodo-3,6-dimethoxy-pyridazine is a chemical compound with the CAS Number: 262353-13-9 . It has a molecular weight of 266.04 and its IUPAC name is 4-iodo-3,6-dimethoxypyridazine . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7IN2O2/c1-10-5-3-4(7)6(11-2)9-8-5/h3H,1-2H3 . This indicates that the molecule consists of 6 carbon atoms, 7 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is between 2-8°C .Wissenschaftliche Forschungsanwendungen
Metal Coordination and Molecular Self-Assembly
Research has shown that derivatives of pyridazines, like 4-Iodo-3,6-dimethoxy-pyridazine, are capable of coordinating with metals. This ability leads to the self-assembly of [2x2] grid-like metal complexes with copper(I) or silver(I) ions, demonstrating potential in the field of coordination chemistry (Hoogenboom, Moore, & Schubert, 2006).
Synthesis of Complex Molecules
The compound is used in the synthesis of complex molecules like Ru complexes for water oxidation. The synthesis of such complexes highlights its utility in creating catalysts for chemical reactions, particularly those involving water oxidation (Zong & Thummel, 2005).
Lithium-mediated Zincation
Lithium-mediated zincation of compounds like pyridazine, including variants such as this compound, is another area of application. This process involves deprotonation and is crucial in organic synthesis, particularly in manipulating pyridazine derivatives (Seggio, Chevallier, Vaultier, & Mongin, 2007).
Material Science and Optoelectronics
In material science, derivatives of pyridazine are being explored for their potential in optoelectronics. The synthesis of new materials comprising pyridazine moieties indicates its relevance in creating materials for electronic and photonic applications (Liu et al., 2017).
Chemical Synthesis and Modification
The compound is also used in various chemical synthesis and modification processes. This includes the synthesis of iodine-mediated oxidative desulfurization promoted cyclization of N-2-pyridylmethyl thioamides, indicating its role in facilitating complex chemical transformations (Shibahara, Kitagawa, Yamaguchi, & Murai, 2006).
Safety and Hazards
The safety information for 4-Iodo-3,6-dimethoxy-pyridazine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Zukünftige Richtungen
While specific future directions for 4-Iodo-3,6-dimethoxy-pyridazine are not available, research into pyridazine compounds continues to be a vibrant field . For instance, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors, showing potential for cancer treatment .
Eigenschaften
IUPAC Name |
4-iodo-3,6-dimethoxypyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-10-5-3-4(7)6(11-2)9-8-5/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOOYGQKAOBZFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C(=C1)I)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B3120298.png)

![4-fluoro-N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline](/img/structure/B3120305.png)

